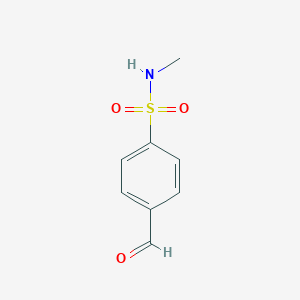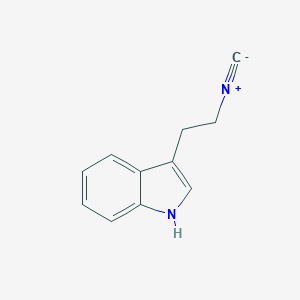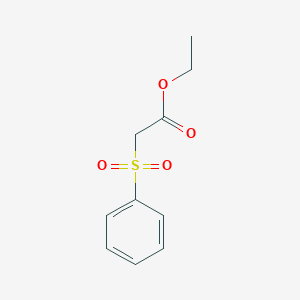
Ethyl 2-(phenylsulfonyl)acetate
Vue d'ensemble
Description
Ethyl 2-(phenylsulfonyl)acetate is a chemical compound with the molecular formula C10H12O4S . It is also known by other names such as Ethyl Phenylsulfonylacetate and ethyl 2-(benzenesulfonyl)acetate .
Synthesis Analysis
The synthesis of Ethyl 2-(phenylsulfonyl)acetate can be achieved through various chemical processes. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the substitution reaction of sodium benzenesulfinate or Amberlyst A-26 benzenesulfonyl with ethyl chloroacetate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(phenylsulfonyl)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2COO) which is further attached to a phenylsulfonyl group (C6H5SO2) . The InChI code for this compound is InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .
Chemical Reactions Analysis
Ethyl 2-(phenylsulfonyl)acetate can participate in various chemical reactions. For instance, it can undergo decarboxylation, deoxygenation, and deamination reactions. These reactions often involve the formation of a carbocation, in an SN1 reaction with the protonated alcohol acting as a leaving group .
Physical And Chemical Properties Analysis
Ethyl 2-(phenylsulfonyl)acetate is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . It has zero hydrogen bond donors and four hydrogen bond acceptors .
Applications De Recherche Scientifique
Protecting Groups for Carboxylic Acids
- Application : Used as a carboxylic acid protecting group, particularly the 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group, which is easily removed under mild basic conditions with aqueous NaHCO3 (Alonso, Nájera, & Varea, 2003).
Cyclooxygenase-2 Inhibitors
- Application : In the synthesis and evaluation of compounds that inhibit the cyclooxygenase-2 (COX-2) enzyme. Certain derivatives of ethyl 2-(phenylsulfonyl)acetate demonstrated good activity and selectivity for COX-2 inhibition, with potential analgesic activity (Consalvi et al., 2015).
Precursors of Sulfenic Acids
- Application : As efficient precursors for sulfenic acids. The compounds, carrying both sulfone and sulfide residues, are used in the generation of new sulfoxides (Aversa et al., 2009).
Lossen Rearrangement
- Application : Facilitating Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is significant for achieving good yields without racemization under milder conditions (Thalluri, Manne, Dev, & Mandal, 2014).
Stereoselective Glycosylations
- Application : In the stereoselective synthesis of oligosaccharides, a crucial aspect of synthesizing biologically important oligosaccharides (Kim, Yang, Park, & Boons, 2005).
Solid Acid Catalyst
- Application : In the modification of propylsulfonic acid-fixed Fe3O4@SiO2, to develop a magnetically separable solid acid catalyst for the hydrolysis of ethyl acetate in water (Nuryono et al., 2019).
Microencapsulation Techniques
- Application : In the development of microencapsulation processes, particularly for preparing poly(d,l-lactide-co-glycolide) microspheres (Sah, 1997).
Safety And Hazards
Ethyl 2-(phenylsulfonyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor that causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
ethyl 2-(benzenesulfonyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWORPRIRNTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226950 | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(phenylsulfonyl)acetate | |
CAS RN |
7605-30-3 | |
| Record name | Acetic acid, 2-(phenylsulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7605-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



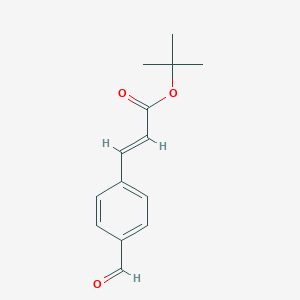
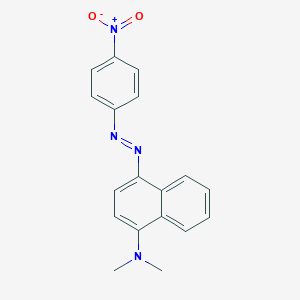


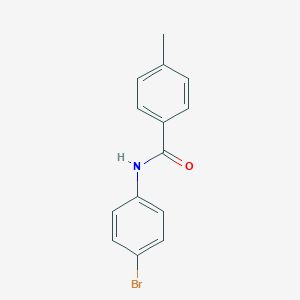

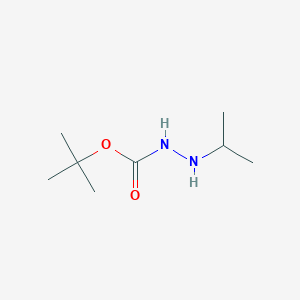
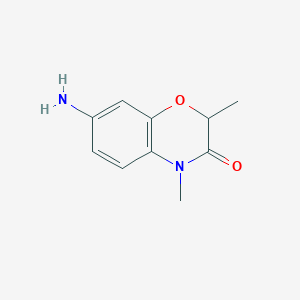
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
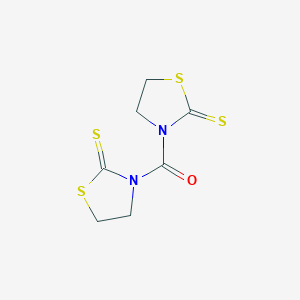
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
